Octyl 2-methylbutyrate

Flavor science Sensory analysis Food additive potency

Octyl 2-methylbutyrate (CAS 29811-50-5, FEMA is a fatty alcohol ester classified as a flavoring agent. It is approved for food use by the U.S.

Molecular Formula C13H26O2
Molecular Weight 214.34 g/mol
CAS No. 29811-50-5
Cat. No. B1193954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl 2-methylbutyrate
CAS29811-50-5
Molecular FormulaC13H26O2
Molecular Weight214.34 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C(C)CC
InChIInChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h12H,4-11H2,1-3H3
InChIKeyBCOJVEMHTBSAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octyl 2-Methylbutyrate (CAS 29811-50-5) Procurement & Technical Baseline: A Verified Ester Flavoring Agent


Octyl 2-methylbutyrate (CAS 29811-50-5, FEMA 3604) is a fatty alcohol ester classified as a flavoring agent [1]. It is approved for food use by the U.S. FDA and holds JECFA (No. 209) and CoE (No. 10866) designations [2]. The compound is a clear, colorless liquid with a characteristic waxy, fruity, green, and musty odor profile, and is found naturally in strawberries and certain essential oils [3].

Octyl 2-Methylbutyrate: Why In-Class Ester Interchange Is Not Straightforward


While many octyl esters share the same alcohol backbone, their acid moiety defines a distinct sensory and physicochemical identity. Substituting octyl 2-methylbutyrate with a generic analog like octyl butyrate or octyl isobutyrate can alter the intended flavor profile, application dosage, and even the stability or longevity of a fragrance formulation. The quantitative differentiations below demonstrate that this compound is not a direct 1:1 replacement for its in-class neighbors, and its selection must be justified by specific performance criteria.

Octyl 2-Methylbutyrate: Direct Comparative Evidence for Scientific and Procurement Decisions


Superior Taste Potency: 3-Fold Lower Threshold than Octyl Isobutyrate

Octyl 2-methylbutyrate exhibits a significantly lower taste threshold of 10 ppm, compared to 30 ppm for octyl isobutyrate and 20 ppm for octyl butyrate [1]. This quantifies a 3-fold increase in potency relative to octyl isobutyrate, meaning substantially less material is required to achieve the same sensory impact.

Flavor science Sensory analysis Food additive potency

Enhanced Longevity: 60% Lower Vapor Pressure than Octyl Isobutyrate

Octyl 2-methylbutyrate has a vapor pressure of 0.0236 mmHg at 25°C, which is 60% lower than octyl isobutyrate (0.0609 mmHg) and 32% lower than octyl butyrate (0.0349 mmHg) [1][2]. Its volatility is also an order of magnitude lower than that of hexyl 2-methylbutyrate (0.158 mmHg) . This lower volatility translates to a slower evaporation rate and prolonged olfactory presence.

Fragrance chemistry Volatility Substantivity

Higher Thermal Stability: Elevated Boiling Point vs. Common Octyl Ester Analogs

Octyl 2-methylbutyrate exhibits a boiling point of 248.9°C at 760 mmHg [1]. This is higher than the reported boiling points of structurally similar octyl isobutyrate (~245°C) and octyl butyrate (224-241°C) . The elevated boiling point suggests greater thermal stability, which is advantageous for applications involving heating or high-temperature processing.

Thermal stability Process chemistry Formulation robustness

Distinct Natural Abundance: Differentiated Ratio in Heracleum persicum Essential Oil

In a GC-MS analysis of Heracleum persicum fruit essential oil, octyl 2-methylbutyrate was quantified at 11.65% relative content, compared to 9.23% for its isomer octyl isobutyrate [1]. This 26% higher relative abundance in the same natural matrix suggests a preferential natural occurrence, which can be a factor in the selection of natural flavor or fragrance materials.

Natural product chemistry Essential oil composition Natural flavoring

Flexible Regulatory Usage Levels: Broad Food Category Applicability

Octyl 2-methylbutyrate has established FEMA usage levels ranging from 0.5 mg/kg in cold beverages to 5.0 mg/kg in chewing gum . In contrast, octyl isobutyrate has a maximum reported FEMA level of 3.5 mg/kg in baked goods [1]. This provides a regulatory advantage for higher-dosage applications and a wider window for formulation flexibility.

Food additive regulation FEMA GRAS Flavor usage levels

Optimal Application Scenarios for Octyl 2-Methylbutyrate Based on Differential Evidence


Potency-Optimized Flavor Formulations

The 3-fold lower taste threshold of octyl 2-methylbutyrate (10 ppm) compared to octyl isobutyrate (30 ppm) makes it the preferred choice for formulations where cost-in-use and sensory impact must be carefully balanced. This is particularly relevant in large-scale food and beverage manufacturing, where small reductions in dosage per unit translate to significant annual savings.

Long-Lasting Fragrance Bases

With a vapor pressure 60% lower than octyl isobutyrate, octyl 2-methylbutyrate is demonstrably less volatile. This lower volatility directly correlates with improved fragrance substantivity and extended longevity on skin or fabric. It is an ideal candidate for base notes in fine perfumery or for boosting the staying power of functional fragrances in detergents and personal care products.

High-Heat Process Compatible Flavors

The elevated boiling point of 248.9°C provides a measurable advantage in thermal stability over analogs like octyl butyrate (224°C). This makes octyl 2-methylbutyrate a more robust choice for flavor applications that undergo baking, extrusion, or other high-temperature processing steps, where lower-boiling esters risk evaporation or degradation.

Natural Product Standardization

The distinct 11.65% relative abundance of octyl 2-methylbutyrate in Heracleum persicum essential oil—versus 9.23% for octyl isobutyrate—provides a specific analytical marker. For laboratories engaged in essential oil authentication or companies producing 'natural' flavor ingredients, this ratio serves as a quantifiable quality control parameter for raw material sourcing and batch-to-batch consistency.

Technical Documentation Hub

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